1-(2-Thien-2-ylphenyl)methanamine hydrochloride
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Overview
Description
1-(2-Thien-2-ylphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H12ClNS It is a derivative of phenylmethanamine and contains a thiophene ring, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Thien-2-ylphenyl)methanamine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2-thienylbenzene with chloroacetonitrile followed by reduction and hydrochloride formation. The reaction conditions typically include the use of strong bases and reducing agents under controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Thien-2-ylphenyl)methanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Thien-2-ylphenyl)methanamine hydrochloride has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: The compound can be utilized in the study of biological systems, particularly in the investigation of sulfur-containing compounds.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-thien-2-ylphenyl)methanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The thiophene ring and amine group play crucial roles in its biological activity, potentially affecting various biochemical processes.
Comparison with Similar Compounds
1-(2-Thien-2-ylphenyl)methanamine hydrochloride can be compared with other similar compounds, such as 1-(2-thien-2-ylphenyl)ethanone and 2-thienylbenzene. These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the amine group in this compound makes it unique and suitable for specific applications.
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Properties
IUPAC Name |
(2-thiophen-2-ylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS.ClH/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11;/h1-7H,8,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJIHGHEJAGJJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=CS2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594485 |
Source
|
Record name | 1-[2-(Thiophen-2-yl)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863991-95-1 |
Source
|
Record name | 1-[2-(Thiophen-2-yl)phenyl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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